1,1-Dichloroethane (2,2,2-D3)

Environmental Analysis GC-MS Isotope Dilution

1,1-Dichloroethane (2,2,2-D3) (CAS 56912-77-7) is a stable isotope-labeled analog of 1,1-dichloroethane, wherein three hydrogen atoms are replaced by deuterium at the 2,2,2-positions. It is a colorless liquid with a sweet odor, primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of chlorinated hydrocarbons in environmental samples.

Molecular Formula C2H4Cl2
Molecular Weight 101.97 g/mol
CAS No. 56912-77-7
Cat. No. B1434543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloroethane (2,2,2-D3)
CAS56912-77-7
Molecular FormulaC2H4Cl2
Molecular Weight101.97 g/mol
Structural Identifiers
SMILESCC(Cl)Cl
InChIInChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3/i1D3
InChIKeySCYULBFZEHDVBN-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichloroethane (2,2,2-D3) CAS 56912-77-7: Deuterated Internal Standard for Environmental Analysis


1,1-Dichloroethane (2,2,2-D3) (CAS 56912-77-7) is a stable isotope-labeled analog of 1,1-dichloroethane, wherein three hydrogen atoms are replaced by deuterium at the 2,2,2-positions . It is a colorless liquid with a sweet odor, primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of chlorinated hydrocarbons in environmental samples . Its molecular formula is C2HD3Cl2, with a molecular weight of 101.98 g/mol . The compound is listed in EPA guidelines for the analysis of pollutants, underscoring its regulatory relevance [1].

Workflow Isotope dilution GC-MS/LC-MS internal standard
Use Context Chlorinated solvent quantitation in environmental water samples
Selection Fit EPA-listed for pollutant analysis test procedures

Why Unlabeled 1,1-Dichloroethane or Other Analogs Cannot Substitute for 1,1-Dichloroethane (2,2,2-D3) in Quantitation


The use of unlabeled 1,1-dichloroethane or other chlorinated ethanes as internal standards in GC-MS quantitation introduces significant inaccuracy due to matrix effects, variable extraction recovery, and ionization efficiency fluctuations [1]. Deuterated internal standards like 1,1-Dichloroethane (2,2,2-D3) mitigate these errors by co-eluting with the analyte and experiencing near-identical sample preparation losses, thereby normalizing instrument response . Substituting with a non-deuterated analog or a different compound (e.g., 1,2-dichloroethane) can lead to recovery differences, retention time shifts, and compromised method precision [1].

Deuterated IS (target)
Unlabeled analog (substitute)
Co-eluting analog; corrects matrix effects
May not co-elute; matrix effects may bias quantitation
Normalizes extraction recovery losses
Extraction recovery may differ, reducing accuracy
EPA-listed for pollutant test procedures
Not listed as an internal standard for EPA methods

Quantitative Differentiation of 1,1-Dichloroethane (2,2,2-D3) as an Internal Standard


Improved Quantitation Accuracy via Isotope Dilution Mass Spectrometry (IDMS)

1,1-Dichloroethane (2,2,2-D3) serves as a superior internal standard compared to unlabeled 1,1-dichloroethane in GC-MS due to its distinct mass difference (+3 Da), enabling precise differentiation from the native analyte . In isotope dilution mass spectrometry (IDMS), the use of a deuterated internal standard corrects for matrix effects and recovery losses, which are common in complex environmental samples . While specific recovery data for this exact compound is not publicly available in peer-reviewed literature, the class-level performance of deuterated internal standards shows that they typically achieve recoveries within 70-120% with relative standard deviations (RSD) below 15% in validated methods [1].

Quantitation accuracy (IDMS)
Class-level
10–30% improvement over external calibration
Supports matrix-effect correction and recovery normalization
Class-level inference; method-specific validation advised
Environmental Analysis GC-MS Isotope Dilution

Regulatory Acceptance in EPA Methods for Pollutant Analysis

1,1-Dichloroethane (2,2,2-D3) is specifically listed and approved for use in EPA's 'Guidelines Establishing Test Procedures for the Analysis of Pollutants' [1]. In contrast, unlabeled 1,1-dichloroethane is not approved as an internal standard for these methods, as it would be indistinguishable from the analyte of interest. This regulatory endorsement provides a clear procurement advantage for laboratories requiring compliance with EPA protocols.

Regulatory acceptance (EPA)
Head-to-head
Listed in EPA test procedures vs. not approved for IS use
Regulatory compliance pathway for environmental labs
EPA Method Volatile Organic Compounds Environmental Compliance

Optimized Mass Spectrometric Detection with Minimal Interference

The +3 Da mass shift of 1,1-Dichloroethane (2,2,2-D3) relative to the unlabeled compound (m/z 98.96) provides a clear analytical window, minimizing isotopic overlap and enhancing signal-to-noise ratios in complex matrices . This contrasts with using a non-deuterated internal standard like 1,2-dichloroethane-d4, which may co-elute differently and require additional chromatographic resolution. The 98% atom D enrichment ensures a consistent isotopic purity, reducing variability in quantitation .

Mass spectrometric detection
Data to verify
+3 Da mass shift; 98% atom D enrichment
Clear mass window for peak integration
Isotopic purity specifications to verify
GC-MS LC-MS Selectivity

Validated Use in Isotope Dilution for Wastewater Analysis

While direct quantitative data for 1,1-Dichloroethane (2,2,2-D3) is limited in open literature, EPA Method 1624 employs isotopic dilution with stable isotopes for the determination of 1,1-dichloroethane in wastewater using purge-and-trap GC/MS [1]. This method specifies the addition of a stable isotope analog, for which 1,1-Dichloroethane (2,2,2-D3) is a suitable candidate. The method achieves a detection limit of 10 μg/L, and labeled compound recovery ranges from 23-191% depending on matrix complexity [1].

Wastewater method context
Reported
Detection limit 10 μg/L; recovery 23–191%
Reported method performance for wastewater compliance
Recovery range reflects matrix complexity; validate in-house
Wastewater Purge-and-Trap Isotopic Dilution

Recommended Applications for 1,1-Dichloroethane (2,2,2-D3) CAS 56912-77-7


Quantitative GC-MS Analysis of 1,1-Dichloroethane in Drinking Water and Wastewater

Utilize 1,1-Dichloroethane (2,2,2-D3) as an internal standard in EPA Method 1624 or equivalent purge-and-trap GC-MS methods to achieve precise quantitation of 1,1-dichloroethane in water samples. Its isotopic purity and mass difference ensure accurate correction for matrix effects and extraction losses, as demonstrated in validated methods [1].

Environmental Fate and Transport Studies of Chlorinated Solvents

Employ 1,1-Dichloroethane (2,2,2-D3) as a tracer in soil or groundwater studies to monitor the movement and degradation of 1,1-dichloroethane. The deuterium label allows for differentiation from background levels, enabling accurate assessment of attenuation rates and degradation pathways .

Method Development and Validation for Volatile Organic Compounds (VOCs)

Use 1,1-Dichloroethane (2,2,2-D3) as a surrogate or internal standard during the development of new GC-MS methods for VOCs. Its similar physicochemical properties to the target analyte ensure reliable performance across various matrices, and its EPA-approved status adds credibility to regulatory submissions [2].

Application
Selection Property
Validation Focus
Drinking water and wastewater quantitation
EPA method compatibility; isotopic purity
Matrix effect correction, recovery normalization
Environmental fate and transport tracing
Deuterium label for analyte-source differentiation
Background subtraction, attenuation rate assessment
VOC method development and validation
Physicochemical similarity to target analyte
Method accuracy, precision, and matrix robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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